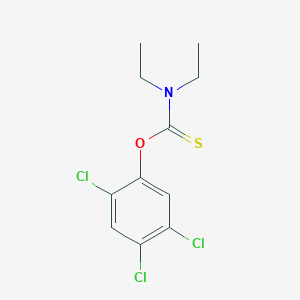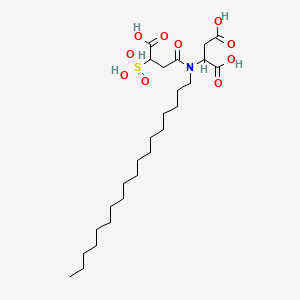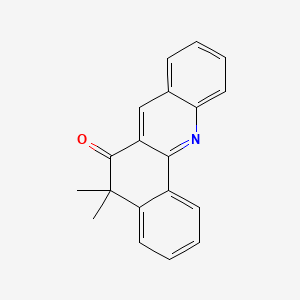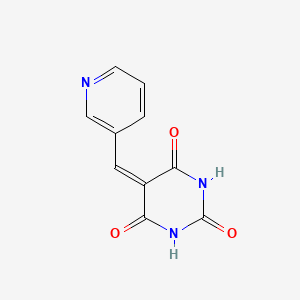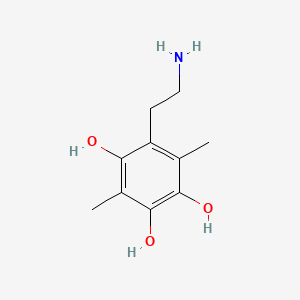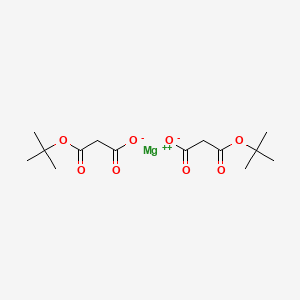
Magnesium 3-(tert-butoxy)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 3-(tert-butoxy)-3-oxopropanoate is a chemical compound with the molecular formula C_8H_18MgO_4. It is a magnesium salt of 3-(tert-butoxy)-3-oxopropanoic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting magnesium with 3-(tert-butoxy)-3-oxopropanoic acid in anhydrous conditions to prevent hydrolysis.
Grignard Reaction: A Grignard reagent, such as tert-butyl magnesium chloride, can be reacted with carbon dioxide followed by a work-up with magnesium to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the tert-butoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and alcohols.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted tert-butoxy compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium 3-(tert-butoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Magnesium 3-(tert-butoxy)-3-oxopropanoate exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, coordinating to metal centers in enzymes and catalyzing biochemical reactions. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Magnesium 3-(tert-butoxy)-3-oxopropanoate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Magnesium tert-butoxide
Magnesium bis(2-methyl-2-propanolate)
Magnesium di-tert-butoxide
These compounds share similarities in their magnesium content and tert-butoxy groups but differ in their overall molecular structure and reactivity.
Eigenschaften
CAS-Nummer |
80297-45-6 |
|---|---|
Molekularformel |
C14H22MgO8 |
Molekulargewicht |
342.62 g/mol |
IUPAC-Name |
magnesium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/2C7H12O4.Mg/c2*1-7(2,3)11-6(10)4-5(8)9;/h2*4H2,1-3H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
GRBMOFAYJFJXCG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)[O-].CC(C)(C)OC(=O)CC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



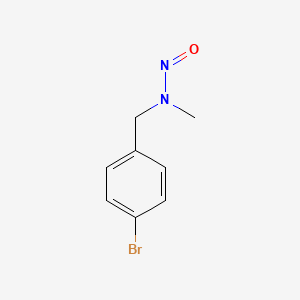
![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
